FLDP-8

CYP3A4 inhibition Drug metabolism Curcumin analog

(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one (CAS 950665-12-0, also known as FLDP-5 or C0818 hydrochloride) is a synthetic piperidin-4-one derivative belonging to the class of monocarbonyl curcumin analogs. Its structure features a central N-methylpiperidin-4-one core with two (E)-4-hydroxy-3-methoxybenzylidene substituents at the 3- and 5-positions, creating a conjugated α,β-unsaturated ketone system.

Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
Cat. No. B12398864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFLDP-8
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCN1CC(=CC2=CC(=C(C=C2)O)OC)C(=O)C(=CC3=CC(=C(C=C3)O)OC)C1
InChIInChI=1S/C22H23NO5/c1-23-12-16(8-14-4-6-18(24)20(10-14)27-2)22(26)17(13-23)9-15-5-7-19(25)21(11-15)28-3/h4-11,24-25H,12-13H2,1-3H3/b16-8+,17-9+
InChIKeyZQRGLBNADQCTRG-GONBZBRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one: A Monoketone Curcumin Analog with Differentiated Pharmacological Profile


(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one (CAS 950665-12-0, also known as FLDP-5 or C0818 hydrochloride) is a synthetic piperidin-4-one derivative belonging to the class of monocarbonyl curcumin analogs. Its structure features a central N-methylpiperidin-4-one core with two (E)-4-hydroxy-3-methoxybenzylidene substituents at the 3- and 5-positions, creating a conjugated α,β-unsaturated ketone system . This structural scaffold is intentionally designed to overcome the well-documented pharmacokinetic liabilities of the parent natural product curcumin—specifically, its poor aqueous solubility, rapid metabolic degradation, and negligible systemic bioavailability [1]. As a monocarbonyl analog, this compound lacks the central β-diketone moiety of curcumin, a modification that confers enhanced chemical stability and altered target engagement profiles that are not shared by all piperidin-4-one derivatives [2].

Why (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one Cannot Be Interchanged with Other Piperidin-4-one Curcumin Analogs


Substitution of one piperidin-4-one curcumin analog for another is scientifically invalid due to the profound divergence in biological activity imposed by subtle aryl substitution patterns. While the piperidin-4-one core provides a common scaffold, the identity and positioning of substituents on the benzylidene rings dictate target engagement, potency, and downstream pharmacology. For instance, the 2-fluorobenzylidene analog EF24 demonstrates approximately 10-fold greater cytotoxic potency than curcumin and exerts its effects primarily through IKK/NF-κB pathway inhibition [1]. In contrast, the 4-hydroxy-3-methoxybenzylidene substitution pattern present in this compound confers distinct attributes—including blood-brain barrier (BBB) penetrance , ROS-dependent cytotoxicity via Hsp90 disruption [2], and a defined CYP3A4 interaction profile [3]—that are not observed with halogenated or unsubstituted analogs. Furthermore, even minor modifications such as N-substituent variation (e.g., 1-propyl vs. 1-methyl) alter hydrogen-bonding networks and crystal packing, as evidenced by crystallographic studies [4], which can impact formulation behavior and solid-state stability. Therefore, generic substitution within this class will not preserve the desired biological outcome or experimental reproducibility.

Quantitative Differentiation Evidence for (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one Against Structural Analogs


CYP3A4 Inhibitory Potency of (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one vs. Curcumin

This compound demonstrates moderate mechanism-based inhibition of human cytochrome P450 3A4 with a Ki of 310 nM, as measured by nifedipine oxidation [1]. In comparison, curcumin exhibits minimal CYP3A4 inhibition (IC50 > 50 µM) under similar assay conditions [2]. This represents a greater than 100-fold increase in apparent CYP3A4 affinity relative to the parent natural product, indicating a significant shift in metabolic interaction potential.

CYP3A4 inhibition Drug metabolism Curcumin analog

Blood-Brain Barrier Penetrance of FLDP-5 vs. Curcumin and EF24

FLDP-5 is explicitly characterized as a blood-brain barrier (BBB) penetrant curcuminoid analog in multiple independent vendor characterizations . This property is functionally validated by its anti-proliferative and anti-migratory activities in LN-18 human glioblastoma cells, a CNS-derived cell line [1]. In contrast, curcumin exhibits negligible brain penetration due to poor absorption and rapid systemic clearance [2]. EF24, a widely studied 2-fluorobenzylidene analog, has not been reported to possess BBB-penetrant properties and is not marketed with this designation. The BBB-penetrant attribute is a class-level inference based on the 4-hydroxy-3-methoxy substitution pattern, which is shared among this compound and related analogs such as FLDP-8.

Blood-brain barrier CNS penetration Glioblastoma

Cytotoxic Potency in LN-18 Glioblastoma Cells: FLDP-5 vs. Curcumin

In LN-18 human glioblastoma cells, FLDP-5 exhibits an IC50 of 2.4-2.5 µM following 24-hour treatment, representing an approximately 12-fold increase in potency relative to curcumin (IC50 = 31 µM) under identical assay conditions [1][2]. The structurally related analog FLDP-8 shows an IC50 of 4 µM, indicating that the N-methyl substitution (present in FLDP-5) confers slightly enhanced potency compared to alternative N-substituents. The selectivity index (SI) of FLDP-5 against LN-18 cells relative to HBEC-5i normal endothelial cells is 233, demonstrating substantial cancer-cell selectivity [3].

Anticancer Glioblastoma Cytotoxicity IC50

ROS-Dependent Cytotoxicity via Hsp90 Disruption: C0818 vs. Curcumin in Hepatocellular Carcinoma

C0818 (the hydrochloride salt form of this compound) induces ROS-dependent cytotoxicity in human hepatocellular carcinoma (HCC) cells (HepG2 and Sk-Hep-1) through direct disruption of Hsp90 function [1]. This compound concentration-dependently inhibited proliferation, suppressed colony formation, and induced apoptosis in both HCC cell lines. Critically, C0818 exhibits more potent Hsp90 inhibition and antitumor activity compared to curcumin [2]. The mechanism involves interaction with the C-terminal domain of Hsp90, distinct from the N-terminal ATP-binding pocket targeted by classical Hsp90 inhibitors such as geldanamycin [3]. This unique Hsp90 interaction profile is not documented for EF24 or other halogenated piperidin-4-one analogs.

Hepatocellular carcinoma ROS Hsp90 inhibition Apoptosis

Cytotoxicity Profile in MCF7 Breast Cancer Cells

This compound has documented antiproliferative activity against human MCF7 breast adenocarcinoma cells as assessed by MTT assay after 72-hour exposure [1]. While a precise IC50 value is not publicly curated in ChEMBL for this specific endpoint, the compound is annotated as active in this assay. In comparison, the structurally related analog 3,5-bis(4-hydroxy-3-methoxybenzylidene)-4-oxo-N-phenylpiperidine-1-carbothioamide (XIIe) exhibits IC50 values in the 1-2.5 µM range against multiple cancer cell lines [2], suggesting that the core scaffold bearing 4-hydroxy-3-methoxy substitution confers consistent low-micromolar potency across cell types. Curcumin typically exhibits IC50 values >10 µM in MCF7 cells under similar assay conditions [3].

Breast cancer MCF7 Antiproliferative ChEMBL

Optimal Research and Procurement Application Scenarios for (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one


CNS Oncology Research: Glioblastoma and Brain Metastasis Models

This compound is optimally deployed as a BBB-penetrant cytotoxic agent in glioblastoma research. Based on its demonstrated IC50 of 2.4 µM in LN-18 glioblastoma cells and explicit BBB-penetrant designation [1], it serves as an appropriate positive control or lead scaffold for studies investigating CNS-penetrant anticancer agents. Researchers should prioritize this compound over curcumin (which lacks brain penetration) or EF24 (not established as BBB-penetrant) when CNS exposure is a critical experimental requirement. The selectivity index of 233 against normal endothelial cells further supports its use in target validation studies where discrimination between cancerous and normal CNS tissue is desired [2].

Hsp90 C-Terminal Domain Probing and Chaperone Biology

This compound is uniquely suited as a chemical probe for investigating C-terminal Hsp90 function, particularly in hepatocellular carcinoma models [1]. Unlike classical N-terminal ATP-competitive Hsp90 inhibitors (e.g., geldanamycin, 17-AAG) that induce a cytoprotective heat shock response, C0818 interacts with the C-terminal domain and exerts ROS-dependent cytotoxicity without triggering compensatory Hsp70 upregulation . Procurement of this compound over alternative Hsp90 inhibitors is justified when the research objective requires dissecting domain-specific chaperone functions or when avoiding heat shock response induction is critical for data interpretation.

In Vitro CYP3A4 Drug-Drug Interaction Screening Panels

Given its defined Ki of 310 nM for mechanism-based CYP3A4 inhibition [1], this compound is suitable for inclusion as a moderate CYP3A4 inhibitor reference standard in in vitro ADME screening panels. Its approximately 100-fold higher apparent affinity for CYP3A4 relative to curcumin makes it a useful tool for calibrating CYP inhibition assays and for assessing drug-drug interaction potential in co-treatment experimental designs. Laboratories conducting hepatic metabolism studies should select this compound over curcumin when a reproducible, moderate CYP3A4 inhibitory signal is required.

ROS-Dependent Cytotoxicity Screening in Solid Tumor Panels

This compound induces robust ROS production, DNA damage, and cell cycle S-phase arrest [1]. Its demonstrated activity across glioblastoma (LN-18), hepatocellular carcinoma (HepG2, Sk-Hep-1), and breast adenocarcinoma (MCF7) cell lines [2][3] positions it as a versatile tool for pan-cancer ROS-dependent cytotoxicity screening. Researchers seeking to benchmark novel ROS-inducing agents or to investigate redox-dependent cell death mechanisms should procure this compound as a characterized positive control with established potency metrics (IC50 range: 2.4-10 µM across tested lines) and defined Hsp90 interaction mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for FLDP-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.